molecular formula C14H17NO2S B1318507 1-Cyclopentyl-1-tosylmethyl isocyanide CAS No. 1048971-66-9

1-Cyclopentyl-1-tosylmethyl isocyanide

Cat. No. B1318507
M. Wt: 263.36 g/mol
InChI Key: SNBRQNBTPMQAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-1-tosylmethyl isocyanide is a biochemical used for proteomics research . Its molecular formula is C14H17NO2S and has a molecular weight of 263.36 .


Molecular Structure Analysis

The InChI code for 1-Cyclopentyl-1-tosylmethyl isocyanide is 1S/C14H17NO2S/c1-11-7-9-13(10-8-11)18(16,17)14(15-2)12-5-3-4-6-12/h7-10,12,14H,3-6H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Cyclopentyl-1-tosylmethyl isocyanide is a brown liquid . It has a molecular weight of 263.36 .

Scientific Research Applications

Novel Paradigm in Organic Synthesis

1-Cyclopentyl-1-tosylmethyl isocyanide, also known as TosMIC, has been identified as a critical reagent in organic synthesis. It facilitates the construction of various biologically significant scaffolds, including pyrroles, benzimidazoles, imidazopyridines, quinolones, and quinolines. This reagent plays a vital role in synthesizing natural products such as (−)-ushikulide A, variolin B, porphobilinogen, and mansouramycin B. TosMIC's utility spans various synthetic methodologies, including Michael additions, cycloadditions, and cascade/tandem/multicomponent reactions (Kaur, Wadhwa, & Sharma, 2015).

Synthesis of 1-Isocyano-1-Tosylalkenes

The lithio derivative of α-(trimethylsilyl)tosylmethyl isocyanide has been utilized to develop an improved method for synthesizing 1-isocyano-l-tosylalkenes. This process involves reactions with aromatic aldehydes, α,β-unsaturated aldehydes, and cyclobutanone, showcasing a versatile application in organic synthesis (Leusen & Wildeman, 2010).

Conversion of Ketones to Nitriles

Tosylmethyl isocyanide (TosMIC) has been effectively used for the direct conversion of ketones to nitriles, demonstrating its versatility beyond heterocyclic synthesis. This process showcases TosMIC's role in introducing a one-carbon unit in such conversions, highlighting its importance in synthetic chemistry (Oldenziel, Vanleusen, & Leusen, 1977).

Cycloaddition Reactions in Multi-component Reactions

Isocyanide-based cycloaddition reactions, particularly involving TosMIC, have emerged as an essential tool in the synthesis of diverse heterocyclic scaffolds. These reactions facilitate the creation of functionalized pyrroles, imidazoles, furans, oxazoles, and pyrazoles, underlining TosMIC's significance in expanding the horizons of organic synthesis (Kaur, Wadhwa, Bagchi, & Sharma, 2016).

Synthesis of Bicyclic Structures

Tosylmethyl isocyanide has been used in the bicyclization of isocyanides, an innovative strategy for creating fused pyrroles. This method demonstrates the potential of TosMIC in trapping incipient imidoyl anions, emphasizing its role in the synthesis of complex organic structures (Zhang, Xu, Xia, & Liu, 2011).

Safety And Hazards

The safety data sheet for 1-Cyclopentyl-1-tosylmethyl isocyanide indicates that it should be stored at temperatures between 0-8°C . The material safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

1-[cyclopentyl(isocyano)methyl]sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-11-7-9-13(10-8-11)18(16,17)14(15-2)12-5-3-4-6-12/h7-10,12,14H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBRQNBTPMQAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCC2)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-1-tosylmethyl isocyanide

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